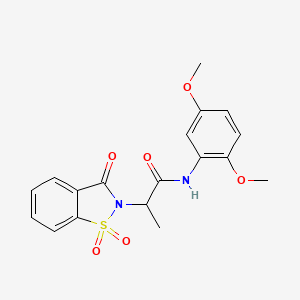

N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

The compound N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a benzothiazole sulfonamide derivative characterized by a 2,5-dimethoxyphenyl group linked via a propanamide bridge to a 1,1,3-trioxo-2,3-dihydrobenzothiazole moiety. Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX and ORTEP ) and spectroscopic methods (¹H/¹³C NMR, IR) .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-11(17(21)19-14-10-12(25-2)8-9-15(14)26-3)20-18(22)13-6-4-5-7-16(13)27(20,23)24/h4-11H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIYKERDUILGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O5S. The compound features a benzothiazole moiety linked to a dimethoxyphenyl group, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 345.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | Not available |

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. A study highlighted the effectiveness of benzothiazole derivatives in targeting cancer cells through mechanisms involving the inhibition of protein kinases and modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against a range of bacterial strains and fungi. The presence of the dimethoxy group is thought to enhance lipophilicity, improving cell membrane penetration and bioactivity against pathogens .

The proposed mechanism involves interaction with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interfere with metabolic pathways crucial for microbial growth .

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), this compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound exhibits dose-dependent anticancer activity.

Study 2: Antimicrobial Testing

A separate investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Analogs

Key Structural and Functional Differences:

Functional Groups: The target compound features a sulfonamide group (1,1,3-trioxo-benzothiazole), which confers strong electron-withdrawing properties and acidity, enhancing interactions with biological targets like proteases or kinases. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide lacks aromatic heterocycles but includes a hydroxyalkyl group, enabling coordination with transition metals in catalysis .

Substituent Effects :

- Methoxy groups in the target compound and its analogs (e.g., 2,5-dimethoxyphenyl) enhance lipophilicity and membrane permeability compared to hydroxyl or halogenated derivatives.

- Bromine in the benzothiazole derivative (C₁₇H₂₀BrN₅O₂S) increases molecular weight and may improve binding to hydrophobic enzyme pockets .

Synthetic Routes :

- The target compound likely employs amide coupling (e.g., benzothiazole sulfonamide activation with EDC/HOBt) followed by methoxylation, similar to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Tetrazole-containing analogs are synthesized via Huisgen cycloaddition or nitrile-azide reactions, requiring distinct optimization steps .

Research Findings and Implications

Pharmacological Potential

- Benzothiazole sulfonamides are associated with anticonvulsant and anti-inflammatory activity in preclinical studies, though specific data for the target compound remains unpublished.

- Tetrazole analogs demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target compound’s sulfonamide group may enhance potency .

Physicochemical Properties

- Solubility: The sulfonamide group in the target compound likely improves aqueous solubility compared to non-polar analogs like C₁₇H₂₀BrN₅O₂S.

- Stability : Benzothiazole sulfonamides are prone to hydrolysis under acidic conditions, necessitating formulation adjustments for oral bioavailability.

Computational and Experimental Data Gaps

- No in vitro or in vivo data for the target compound are available in the provided evidence. Comparative studies with analogs highlight the need for: Enzyme inhibition assays (e.g., COX-2, carbonic anhydrase). ADMET profiling to evaluate metabolic stability and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.